

# carbosulfan hydrolysis products and behavior

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## Compound Focus: Carbosulfan

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## Mammalian Metabolic Pathways and Kinetics

In mammals, hepatic cytochrome P450 enzymes mediate two primary competing pathways for **carbosulfan** biotransformation [1] [2] [3].

- Activation Pathway (Carbofuran Pathway):** This involves the cleavage of the nitrogen-sulfur (N-S) bond, producing **carbofuran** and **dibutylamine**. Carbofuran is a significantly more toxic insecticide and is further metabolized through hydroxylation into other toxic compounds like **3-hydroxycarbofuran** and **3-ketocarbofuran** [1] [3].
- Detoxification Pathway (Sulfur Oxidation Pathway):** This involves the oxidation of the sulfur atom, leading to the formation of **carbosulfan sulfinamide** [1] [2].

Studies with human liver microsomes show the activation pathway is dominant, primarily catalyzed by the CYP3A4 enzyme, with contributions from CYP3A5. The detoxification pathway is mainly catalyzed by CYP2B6 and CYP3A4 [2].

The table below summarizes the key metabolites and their roles:

Metabolite Name	Pathway	Role / Toxicity
Carbofuran	Carbofuran Pathway	Primary activation product; more toxic than parent compound [1] [3]

Metabolite Name	Pathway	Role / Toxicity
3-Hydroxycarbofuran	Carbofuran Pathway	Major toxic metabolite [1]
3-Ketocarbofuran	Carbofuran Pathway	Toxic metabolite [1] [3]
Dibutylamine	Carbofuran Pathway	By-product of N-S bond cleavage [1]
Carbosulfan Sulfinamide	Sulfur Oxidation	Detoxification product [1] [2]
7-Phenolcarbofuran	Carbofuran Pathway	Metabolite found in some species (e.g., rabbit) [1]

## Environmental Hydrolysis and Degradation

In the environment, particularly in water and soil, **carbosulfan** primarily undergoes hydrolysis to form carbofuran, which subsequently degrades into other metabolites [4].

- **Primary Hydrolysis:** The main reaction is the hydrolysis of **carbosulfan** to **carbofuran** [4]. This reaction occurs more rapidly in water than in soil solution.
- **Subsequent Degradation:** The resulting carbofuran is further degraded into metabolites including **3-hydroxycarbofuran** and **3-ketocarbofuran** [4]. This sequential process means that assessing environmental impact requires considering both the parent compound and its transformation products.
- **Persistence:** **Carbosulfan** and carbofuran are considered to have **low persistence in water** and **medium persistence in the soil solution** of tropical irrigated rice fields. However, both can persist at concentrations above safety limits for human and environmental health [4].

## Experimental Protocols for In Vitro Metabolism

To study the mammalian metabolism of **carbosulfan** in vitro, the following methodology can be employed, based on studies with hepatic microsomes [1] [3].

## Incubation System

- **Hepatic Microsomes:** Utilize pooled liver microsomes from the species of interest (e.g., human, rat, mouse). Microsomes are subcellular fractions containing cytochrome P450 enzymes [1].
- **Incubation Mixture:** The typical reaction mixture includes:
  - **Microsomal protein** (e.g., 0.5 mg/mL)
  - **Carbosulfan** substrate (at varying concentrations, e.g., 5-500  $\mu$ M, to determine kinetics)
  - **Cofactor:** An NADPH-regenerating system (e.g., 1.3 mM NADP<sup>+</sup>, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase, 3.3 mM MgCl<sub>2</sub>) to supply energy for the CYP enzymes [3].
- **Control Incubations:** Perform control incubations without the NADPH-regenerating system or without the microsomal protein to confirm that the reactions are enzyme-dependent [1].

## Metabolite Identification and Quantification

- **Reaction Termination:** Stop the reactions after a defined incubation period (e.g., 30-60 minutes) by adding a solvent like acetonitrile [3].
- **Analysis by LC-MS/MS:**
  - **Instrumentation:** Liquid chromatography coupled with a mass spectrometer, such as a time-of-flight (TOF) mass spectrometer for initial screening or a triple quadrupole for quantification [1] [3].
  - **Identification:** Metabolites are identified by comparing their accurate masses and retention times to those of authentic standards. The exact masses of protonated molecules ( $[M+H]^+$ ) for **carbosulfan** and its metabolites are used for detection [3].
  - **Quantification:** Use multiple reaction monitoring (MRM) for high sensitivity and selectivity. Metabolite formation is quantified based on standard curves [2] [3].

## Enzyme Kinetics and CYP Isoform Identification

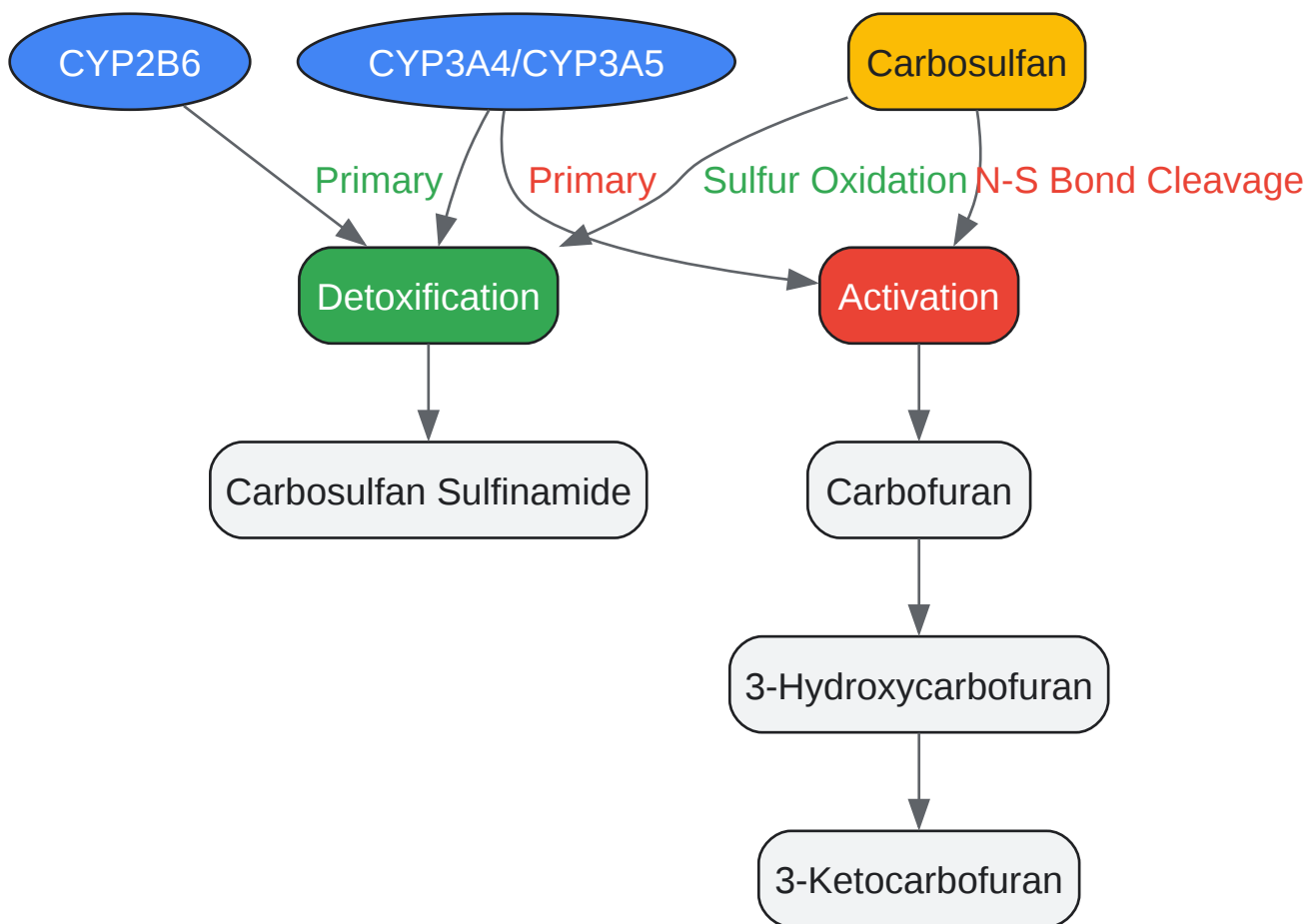
- **Kinetic Analysis:** Incubate **carbosulfan** at a range of concentrations with a fixed amount of enzyme source. Plot the metabolite formation rate against substrate concentration to determine kinetic parameters ( $K_m$ ,  $V_{max}$ , CL) [1] [2].
- **Enzyme-Specific Metabolism:**
  - **Chemical Inhibition:** Use specific chemical inhibitors for CYP isoforms (e.g., ketoconazole for CYP3A4) in human liver microsomes to observe the reduction in metabolite formation [2].
  - **Recombinant Enzymes:** Incubate **carbosulfan** with individual cDNA-expressed human CYP isoforms (e.g., CYP1A2, 2B6, 2C19, 2D6, 3A4, 3A5) to identify which ones are capable of

producing the metabolites [2].

- **Correlation Analysis:** Correlate the rate of **carbosulfan** metabolism in a panel of individual human liver microsomes with the known marker activity levels of specific CYP isoforms [2].

## Visualization of Metabolic Pathways

The following diagram illustrates the primary metabolic pathways of **carbosulfan** in biological systems, showing the competition between activation and detoxification.



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**Carbosulfan** is metabolized via two main cytochrome P450-mediated pathways: activation to more toxic products and detoxification.

## Toxicological Implications of Metabolites

The transformation of **carbosulfan** has significant toxicological consequences because the process often generates products more toxic than the original compound.

- **Increased Toxicity:** The activation pathway produces **carbofuran**, which has a much lower LD<sub>50</sub> (8 mg/kg in rats) compared to **carbosulfan** (185-250 mg/kg in rats) [3]. Metabolites like **3-hydroxycarbofuran** and **3-ketocarbofuran** also contribute to overall toxicity [1].
- **Developmental Neurotoxicity:** Studies in rats have shown that embryonic exposure to **carbosulfan** can lead to **developmental disability**, oxidative stress in the brain, a decline in acetylcholinesterase activity, and histopathological changes in the cerebellum [5].
- **Oxidative Stress in Aquatic Life:** In aquatic invertebrates like *Tubifex tubifex*, **carbosulfan** exposure induces a dose-dependent increase in oxidative stress biomarkers (CAT, SOD, MDA) and causes histopathological damage, indicating a broader ecological risk [6].

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## References

1. Metabolism of carbosulfan. I. Species differences in the ... [pubmed.ncbi.nlm.nih.gov]
2. Metabolism of carbosulfan II. Human interindividual ... [pubmed.ncbi.nlm.nih.gov]
3. Metabolism of carbosulfan. I. Species differences in the ... [sciencedirect.com]
4. Kinetics of carbosulfan hydrolysis to carbofuran and the ... [hero.epa.gov]
5. Carbosulfan exposure during embryonic period can cause ... [pubmed.ncbi.nlm.nih.gov]
6. Carbonsulfan-induced physiological, histopathological ... [nature.com]

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